Nebramine

Description

Structure

3D Structure

Properties

IUPAC Name |

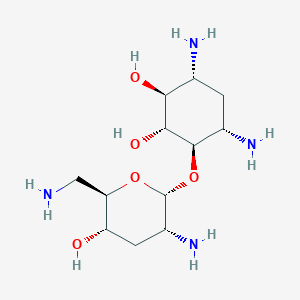

(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5+,6-,7+,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWLTQZEVUXXSR-RROBTUQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CN)O)N)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34051-04-2 | |

| Record name | Nebramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034051042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Mechanism of Action of Nebramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebramine, a pseudo-disaccharide aminoglycoside, is a structural component of the antibiotic tobramycin. While exhibiting weak intrinsic antimicrobial properties, this compound has garnered significant interest as a potent antibiotic adjuvant. Its primary mechanism of action is the permeabilization of the outer membrane of Gram-negative bacteria, thereby sensitizing these pathogens to a broad range of antibiotics, most notably β-lactams, to which they would otherwise be resistant. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its role as an outer membrane permeabilizer. It includes quantitative data on its synergistic activity, detailed experimental protocols for key assays, and visual representations of its synthetic pathway, experimental workflows, and proposed mechanism.

Core Mechanism of Action: Outer Membrane Permeabilization

The fundamental mechanism of action of this compound and its derivatives is the disruption of the outer membrane of Gram-negative bacteria. This membrane, a formidable barrier to many antibiotics, is rich in lipopolysaccharide (LPS). The cationic nature of this compound is thought to facilitate its interaction with the anionic phosphate (B84403) groups of the lipid A component of LPS. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS layer, leading to a disorganization of the outer membrane structure.[1][2] This disruption increases the permeability of the outer membrane, allowing antibiotics that are typically excluded to penetrate the periplasmic space and reach their cellular targets.

While the precise binding sites on LPS have not been definitively elucidated, the current understanding points to an electrostatic interaction model. There is currently no substantial evidence to suggest that this compound's action involves the modulation of specific downstream signaling pathways; its effect appears to be primarily biophysical.

Quantitative Data: Synergistic Activity of this compound Derivatives

The potentiation of antibiotics by this compound and its derivatives is most effectively quantified using checkerboard assays, from which the Fractional Inhibitory Concentration (FIC) index is calculated. A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the synergistic activity of a trimeric this compound derivative (Compound 3 in the cited literature) with various β-lactam antibiotics against clinical isolates of Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Trimeric this compound Derivative and its Synergistic Effect with Ceftazidime (CAZ) against P. aeruginosa [2]

| Bacterial Strain | MIC of Trimeric this compound (µg/mL) | MIC of CAZ alone (µg/mL) | MIC of CAZ in combination (µg/mL) | Fold Potentiation of CAZ | FICI | Interpretation |

| PA86052 | >128 | 64 | 0.5 | 128 | < 0.039 | Synergy |

Table 2: Minimum Inhibitory Concentrations (MICs) of a Trimeric this compound Derivative and its Synergistic Effect with Aztreonam (ATM) against P. aeruginosa [2]

| Bacterial Strain | MIC of Trimeric this compound (µg/mL) | MIC of ATM alone (µg/mL) | MIC of ATM in combination (µg/mL) | Fold Potentiation of ATM | FICI | Interpretation |

| PA86052 | >128 | 32 | 0.062 | 512 | < 0.033 | Synergy |

Experimental Protocols

Checkerboard Assay for Antibiotic Synergy

This protocol outlines the checkerboard method to determine the synergistic activity of this compound derivatives with β-lactam antibiotics against Pseudomonas aeruginosa.[3][4][5][6]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivative stock solution

-

β-lactam antibiotic stock solution

-

P. aeruginosa inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the β-lactam antibiotic in MHB horizontally across the 96-well plate.

-

Prepare serial two-fold dilutions of the this compound derivative in MHB vertically down the plate.

-

The final plate should contain a grid of wells with varying concentrations of both agents.

-

Include control wells for each agent alone, a growth control (no antimicrobial agents), and a sterility control (no bacteria).

-

Inoculate each well (except the sterility control) with the P. aeruginosa suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

-

FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

-

FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

-

-

Calculate the FIC Index (FICI): FICI = FIC of Agent A + FIC of Agent B.

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive/Indifference

-

FICI > 4: Antagonism

-

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

This assay measures the uptake of the fluorescent probe NPN to assess the permeabilization of the bacterial outer membrane.[7][8][9][10][11]

Materials:

-

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

-

N-Phenyl-1-naphthylamine (NPN) stock solution (in acetone)

-

This compound derivative solution

-

Bacterial culture (P. aeruginosa) grown to mid-log phase

-

Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

-

Harvest mid-log phase bacteria by centrifugation and wash twice with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.5.

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Aliquot the bacterial suspension with NPN into fluorometer cuvettes or a 96-well black microplate.

-

Measure the baseline fluorescence.

-

Add the this compound derivative at the desired concentration and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

-

A positive control, such as polymyxin (B74138) B, can be used to determine the maximum fluorescence.

Visualizations

Synthesis of a Trimeric this compound Derivative

Caption: Synthetic pathway for a trimeric this compound derivative.

Experimental Workflow for Checkerboard Assay

Caption: Workflow for the checkerboard synergy assay.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound-induced outer membrane permeabilization.

References

- 1. Trimeric Tobramycin/Nebramine Synergizes β-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. clyte.tech [clyte.tech]

- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]

- 7. researchgate.net [researchgate.net]

- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 10. mdpi.com [mdpi.com]

- 11. Analysis the Permeability of Cell Membrane [bio-protocol.org]

Overcoming Antibiotic Resistance: A Technical Guide to the Adjuvant Role of Nebramine Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of nebramine and its derivatives as potent adjuvants in overcoming antibiotic resistance in Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanisms of action, presents quantitative synergy data, and outlines key experimental protocols for evaluating these compounds.

Introduction

The escalating crisis of antibiotic resistance, particularly in Gram-negative pathogens like Pseudomonas aeruginosa, necessitates innovative therapeutic strategies. One of the most promising approaches is the use of antibiotic adjuvants—compounds that, when used in combination, restore the efficacy of existing antibiotics. This compound, a pseudo-disaccharide segment of the aminoglycoside tobramycin, has emerged as a critical scaffold for the development of such adjuvants. By modifying the this compound core to create amphiphilic molecules, researchers have developed a class of potent outer membrane permeabilizers that synergize with conventional antibiotics, breaking down the intrinsic defenses of multidrug-resistant bacteria.

Chapter 1: The Landscape of Gram-Negative Antibiotic Resistance

Gram-negative bacteria possess a formidable multi-layered defense system that contributes to intrinsic and acquired resistance. The outer membrane, a unique asymmetric bilayer with a lipopolysaccharide (LPS) outer leaflet, serves as a highly selective permeability barrier, preventing many antibiotics from reaching their intracellular targets.[1] This barrier is further fortified by other mechanisms, including efflux pumps that actively expel antibiotics from the cell and the production of drug-inactivating enzymes like β-lactamases.[2] Overcoming these defenses is paramount for the effective treatment of infections caused by these pathogens.

References

The Biosynthetic Pathway of Nebramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebramine, a key structural component of the aminoglycoside antibiotic tobramycin (B1681333), is a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) core linked to a 3'-deoxy-2',6'-diamino-2',6'-dideoxy-α-D-glucopyranose moiety. Understanding its biosynthetic pathway is crucial for the development of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity. This guide provides a comprehensive overview of the enzymatic steps involved in this compound biosynthesis, drawing on research from related aminoglycoside pathways, particularly tobramycin and apramycin (B1230331).

Core Biosynthetic Steps

The biosynthesis of this compound can be dissected into four major stages:

-

Formation of the 2-Deoxystreptamine (2-DOS) Core: This initial phase involves the conversion of the primary metabolite D-glucose-6-phosphate into the central aminocyclitol ring, 2-deoxystreptamine.

-

Glycosylation: The 2-DOS core is then glycosylated with a sugar donor, typically UDP-N-acetyl-α-D-glucosamine, to form a pseudodisaccharide intermediate.

-

Deacetylation and Amination: The N-acetyl group on the sugar moiety is removed, followed by the introduction of an amino group at the 6'-position.

-

3'-Deoxygenation: The final and defining step in this compound biosynthesis is the removal of the hydroxyl group at the 3'-position of the sugar ring.

I. Formation of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of the 2-DOS core is a conserved pathway in the production of many aminoglycoside antibiotics. It proceeds through a series of enzymatic reactions starting from D-glucose-6-phosphate.

Key Enzymes and Reactions:

-

2-deoxy-scyllo-inosose (B3429959) synthase (DOIS): This enzyme, encoded by genes such as tbmA in the tobramycin biosynthetic gene cluster of Streptomyces tenebrarius, catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose.[1][2][3][4] This reaction involves an intramolecular cyclization.

-

L-glutamine:2-deoxy-scyllo-inosose aminotransferase: This enzyme catalyzes the first transamination step, converting 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine (B1216308) using L-glutamine as the amino donor.

-

Dehydrogenase and a second Aminotransferase: A subsequent dehydrogenation and a second transamination at position 1 are required to yield the final 2-deoxystreptamine.

Table 1: Enzymes Involved in 2-Deoxystreptamine Biosynthesis

| Enzyme | Gene (from S. tenebrarius) | Substrate | Product | Cofactor |

| 2-deoxy-scyllo-inosose synthase | tbmA | D-glucose-6-phosphate | 2-deoxy-scyllo-inosose | NAD+ |

| L-glutamine:2-deoxy-scyllo-inosose aminotransferase | tacC (putative) | 2-deoxy-scyllo-inosose, L-glutamine | 2-deoxy-scyllo-inosamine | Pyridoxal phosphate (B84403) (PLP) |

| Dehydrogenase | tacB (putative) | 2-deoxy-scyllo-inosamine | 1-amino-1-D-deoxy-scyllo-inositol | NAD+ |

| Aminotransferase | (Uncharacterized) | 1-amino-1-D-deoxy-scyllo-inositol, L-glutamine | 2-deoxystreptamine | PLP |

II. Glycosylation, Deacetylation, and Amination

Following the formation of 2-DOS, the pathway proceeds with the attachment of a sugar moiety and subsequent modifications to form a paromamine-like intermediate.

Key Enzymes and Reactions:

-

UDP-N-acetyl-α-D-glucosaminyltransferase: This glycosyltransferase attaches an N-acetylglucosamine sugar from a UDP-activated donor to the 4-hydroxyl group of 2-DOS, forming N-acetylparomamine.

-

Deacetylase: The N-acetyl group is then removed to yield paromamine (B1213074).

-

Dehydrogenase and Aminotransferase: A dehydrogenase (likely homologous to tacB) and an aminotransferase (likely homologous to tacC) catalyze the conversion of the 6'-hydroxyl group of paromamine to a 6'-amino group, yielding neamine.

Table 2: Enzymes in the Conversion of 2-DOS to Neamine

| Enzyme | Gene (putative homologs in S. tenebrarius) | Substrate | Product | Cofactor |

| UDP-N-acetyl-α-D-glucosaminyltransferase | tbmD (putative) | 2-deoxystreptamine, UDP-N-acetyl-α-D-glucosamine | N-acetylparomamine | - |

| Deacetylase | (Uncharacterized) | N-acetylparomamine | Paromamine | - |

| Dehydrogenase | tacB (putative) | Paromamine | 6'-oxo-paromamine | NAD+ |

| Aminotransferase | tacC (putative) | 6'-oxo-paromamine, L-glutamine | Neamine | PLP |

III. The Crucial 3'-Deoxygenation Step

The final step in the biosynthesis of this compound is the removal of the 3'-hydroxyl group from a neamine-like precursor. This reaction is catalyzed by a sophisticated radical S-adenosylmethionine (SAM) enzymatic system, as elucidated from the apramycin biosynthetic pathway.

Key Enzymes and Reactions:

-

Radical SAM diol-dehydratase (e.g., AprD4 homolog): This enzyme, a member of the radical SAM superfamily, initiates the deoxygenation process. It utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the substrate, leading to the formation of a substrate radical and subsequent dehydration.

-

Reductase (e.g., AprD3 homolog): A partner reductase enzyme is required to complete the reaction, likely by reducing an intermediate to the final 3'-deoxy product.

Table 3: The 3'-Deoxygenation System (based on Apramycin Biosynthesis)

| Enzyme | Gene (putative homologs in Tobramycin cluster) | Substrate | Product | Cofactors/Cosubstrates |

| Radical SAM diol-dehydratase | (Uncharacterized AprD4 homolog) | Neamine | 3'-deoxyneamine (this compound) | S-adenosylmethionine (SAM), [4Fe-4S] cluster |

| Reductase | (Uncharacterized AprD3 homolog) | Intermediate from dehydratase reaction | 3'-deoxyneamine (this compound) | NADPH/NADH |

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the 3'-Deoxygenation of Neamine

This protocol is adapted from studies on the homologous AprD4/AprD3 system from the apramycin biosynthetic pathway.

1. Protein Expression and Purification:

-

Clone the genes encoding the putative radical SAM diol-dehydratase and its reductase partner from Streptomyces tenebrarius into suitable expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag).

-

Express the proteins in E. coli BL21(DE3) cells.

-

Purify the proteins under anaerobic conditions using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography. The radical SAM enzyme requires strict anaerobic conditions to maintain the integrity of its [4Fe-4S] cluster.

2. In Vitro Enzyme Assay:

-

All reactions must be performed in an anaerobic chamber.

-

The reaction mixture (100 µL) should contain:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Neamine (1 mM)

-

Purified radical SAM enzyme (10 µM)

-

Purified reductase enzyme (10 µM)

-

S-adenosylmethionine (SAM) (2 mM)

-

NADPH (2 mM)

-

Dithiothreitol (DTT) (5 mM) as a reducing agent.

-

Sodium dithionite (B78146) (1 mM) to ensure a reduced environment for the [4Fe-4S] cluster.

-

-

Incubate the reaction at 30°C for 2-4 hours.

-

Quench the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to detect the formation of this compound (3'-deoxyneamine).

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from D-glucose-6-phosphate.

Experimental Workflow: In Vitro 3'-Deoxygenation Assay

Caption: Workflow for the in vitro reconstitution and analysis of the 3'-deoxygenation of neamine.

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that are conserved across the biosynthesis of several aminoglycoside antibiotics. The identification of the tobramycin biosynthetic gene cluster in Streptomyces tenebrarius has provided significant insights into the specific enzymes involved. A critical step, the 3'-deoxygenation, is catalyzed by a radical SAM enzyme system, a fascinating example of enzymatic radical chemistry. Further characterization of the individual enzymes, including detailed kinetic analysis, will be instrumental in engineering the biosynthesis of novel aminoglycoside derivatives with enhanced therapeutic properties. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of these vital natural products.

References

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Nebramine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Nebramine, a core component of the aminoglycoside antibiotic tobramycin (B1681333), presents a fascinating scaffold for the development of novel antibacterial agents.[1] Its inherent structure, a pseudodisaccharide, offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on the interplay between chemical modifications, antibacterial efficacy, and associated toxicities. By understanding these relationships, researchers can better design next-generation aminoglycosides with improved therapeutic indices.

Core Structure and Rationale for Modification

This compound is a 4,6-disubstituted 2-deoxystreptamine (B1221613) pseudo-disaccharide.[2][3] Its structure comprises a central 2-deoxystreptamine (ring II) glycosidically linked to a glucosaminopyranose (ring I). The primary rationale for modifying the this compound scaffold is to overcome the limitations of traditional aminoglycosides, namely bacterial resistance and significant nephrotoxicity and ototoxicity.[4] Key modification strategies include:

-

Amphiphilic Modifications: The introduction of hydrophobic moieties to the hydrophilic this compound core can alter the mechanism of action from ribosome targeting to membrane disruption, potentially circumventing existing resistance mechanisms.[5][6]

-

Guanidinylation: Conversion of amine groups to guanidino groups can enhance interactions with the bacterial outer membrane and increase potency.

-

Modifications at the 5 and 6"-positions: These positions are crucial for both antibacterial activity and interaction with bacterial resistance enzymes. Alterations at these sites can restore activity against resistant strains.[7]

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for a selection of representative this compound and related aminoglycoside derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphiphilic this compound Derivatives against Pseudomonas aeruginosa

| Compound | Modification | MIC (µg/mL) | Reference |

| This compound | Unmodified | >128 | [5] |

| Derivative 1 | C-5 O-alkylation (biphenylmethyl) | >128 | [5] |

| Derivative 2 | C-5 O-alkylation (biphenylmethyl) + Guanidinylation | >128 | [5] |

| Derivative 3 | Guanidinylation | >128 | [5] |

Note: The standalone activity of these specific amphiphilic derivatives against P. aeruginosa PAO1 was found to be low. Their primary value lies in their ability to synergize with other antibiotics.

Table 2: Synergistic Activity of this compound Derivatives with β-Lactam Antibiotics against Pseudomonas aeruginosa PAO1

| Antibiotic | This compound Derivative | Fold Reduction in MIC of Antibiotic | Reference |

| Aztreonam (ATM) | Derivative 2 | 128 | [5] |

| Ceftazidime (CAZ) | Derivative 2 | 64 | [5] |

| Aztreonam (ATM) | Derivative 3 | 32 | [5] |

| Ceftazidime (CAZ) | Derivative 3 | 16 | [5] |

Table 3: Antifungal and Antibacterial Activity of 6"-Thioether Tobramycin Analogues

| Compound | Alkyl Chain Length | Antifungal MIC (mg/liter) vs. C. neoformans | Antibacterial MIC (µg/mL) vs. S. aureus | Reference |

| Tobramycin | - | >500 | 0.5 | [6] |

| C4 analogue | C4 | >500 | 1 | [6] |

| C8 analogue | C8 | >500 | 4 | [6] |

| C12 analogue | C12 | 1.95 - 62.5 | 8 | [5][6] |

| C14 analogue | C14 | 1.95 - 7.8 | 16 | [5][6] |

Structure-Toxicity Relationship

A major hurdle in the clinical use of aminoglycosides is their dose-dependent nephrotoxicity and ototoxicity.[4] Understanding the structural features that contribute to these toxicities is paramount for designing safer derivatives.

Table 4: In Vitro Cytotoxicity of Amphiphilic Tobramycin Analogues

| Compound | Alkyl Chain Length | IC50 (mg/liter) vs. A549 cells | IC50 (mg/liter) vs. Beas 2B cells | Reference |

| C12 analogue | C12 | 125 | 250 | [5][6] |

| C14 analogue | C14 | 250 | 250 | [5][6] |

The IC50 values for the most potent antifungal tobramycin analogues were found to be significantly higher than their antifungal MIC values, indicating a favorable therapeutic window in vitro.[5][6]

Experimental Protocols

General Synthesis of Amphiphilic this compound Derivatives

This protocol describes a general strategy for the synthesis of C-5 O-alkylated and guanidinylated this compound derivatives.

Step 1: Protection of Amino Groups

-

Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base such as triethylamine.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at room temperature overnight to protect the amino groups.

-

Purify the Boc-protected this compound by column chromatography.

Step 2: Selective C-5 O-Alkylation

-

Dissolve the Boc-protected this compound in an appropriate solvent (e.g., toluene).

-

Add potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate.

-

Add the desired alkyl halide (e.g., 4-(bromomethyl)biphenyl) and stir the reaction overnight at room temperature.

-

Purify the O-alkylated product by column chromatography.

Step 3: Guanidinylation of Amino Groups

-

Dissolve the protected or unprotected this compound derivative in a solvent mixture (e.g., dichloromethane, methanol, and water).

-

Add a base such as triethylamine.

-

Add N,N′-di-Boc-N′′-triflylguanidine and stir at room temperature for several days.

-

Purify the guanidinylated product by column chromatography.

Step 4: Deprotection

-

Treat the protected derivative with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting groups.

-

Purify the final amphiphilic this compound derivative by HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a stock solution of the test compound in an appropriate solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2).

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Add the test compound at various concentrations to the NPN-containing cell suspension.

-

Measure the increase in fluorescence intensity using a fluorometer with excitation and emission wavelengths of 350 nm and 420 nm, respectively. An increase in fluorescence indicates outer membrane permeabilization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of mammalian cells.

-

Seed mammalian cells (e.g., A549 or HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Structure-Activity Relationship and Mechanisms

The following diagrams illustrate the key SAR principles and the proposed mechanism of action for amphiphilic this compound derivatives.

Caption: Logical flow of the Structure-Activity Relationship of this compound derivatives.

Caption: A typical experimental workflow for the development of this compound derivatives.

Caption: Simplified signaling pathway for aminoglycoside-induced apoptosis.[1][8][9][10][11]

Conclusion and Future Directions

The modification of the this compound scaffold has proven to be a fruitful strategy for developing novel antibacterial and antifungal agents. The introduction of amphiphilicity, in particular, has led to derivatives with altered mechanisms of action that can overcome existing resistance. Furthermore, these modifications have the potential to reduce the inherent toxicity of the aminoglycoside class. Future research should focus on:

-

Expanding the diversity of hydrophobic moieties: Exploring a wider range of alkyl and aryl substituents to optimize membrane interaction and selectivity.

-

Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the activity and toxicity of new derivatives, thereby accelerating the drug discovery process.

-

In vivo evaluation: Testing the most promising candidates in animal models of infection to assess their efficacy and pharmacokinetic profiles.

-

Further elucidation of signaling pathways: Investigating the specific molecular targets and downstream signaling events of novel this compound derivatives to better understand their mechanisms of action and toxicity.

By continuing to explore the rich chemistry of the this compound scaffold, the scientific community can pave the way for the development of safer and more effective treatments for infectious diseases.

References

- 1. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]

- 2. Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Amphiphilic Tobramycin Analogues as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical signaling events during the aminoglycoside-induced death of sensory hair cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoglycosides induce acute cell signaling and chronic cell death in renal cells that express the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Nebramine as a Pseudo-oligosaccharide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of nebramine, a pseudo-disaccharide derived from the aminoglycoside antibiotic tobramycin, as a versatile scaffold for the development of novel therapeutic agents. This compound's unique structure allows for strategic modifications, leading to the creation of amphiphilic molecules with potent antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa. These derivatives often act by disrupting the bacterial outer membrane, thereby also potentiating the activity of conventional antibiotics. This guide details the synthesis, biological activity, and experimental evaluation of these promising compounds.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the in vitro antimicrobial activity of various amphiphilic this compound derivatives against Pseudomonas aeruginosa and other relevant bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MIC) in µg/mL.

Table 1: Standalone Minimum Inhibitory Concentrations (MICs) of Amphiphilic this compound Analogs against P. aeruginosa

| Compound/Analog | Modification | P. aeruginosa Strain(s) | MIC (µg/mL) | Reference |

| This compound (unmodified) | - | PAO1 | 32 | [1] |

| Compound 1 | C-5 octylation | MDR clinical isolates | >128 | [2] |

| Compound 2 | C-5 octylation, dually guanidinylated | MDR clinical isolates | >128 | [2] |

| Compound 3 | C-5 dodecylation | MDR clinical isolates | >128 | [2] |

| Compound 4 | C-5 dodecylation, dually guanidinylated | MDR clinical isolates | >128 | [2] |

| This compound-Cyclam Conjugate | Cyclam conjugation | Multidrug-resistant clinical isolates | - (used as adjuvant) | [3][4] |

| Trimeric this compound 3 | Trimerization on a 1,3,5-triazine (B166579) framework | PAO1, A. baumannii ATCC 17978 | 32-64 | [5] |

MDR: Multidrug-resistant

Table 2: Synergistic Activity of this compound Analogs with β-Lactam Antibiotics against P. aeruginosa

| This compound Analog (Concentration) | β-Lactam Antibiotic | P. aeruginosa Strain | Fold Potentiation of β-Lactam | Fractional Inhibitory Concentration (FIC) Index | Reference |

| Compound 2 (8 µg/mL) | Aztreonam (ATM) | PAO1 | 8 | ≤ 0.5 | [1][2] |

| Compound 2 (8 µg/mL) | Ceftazidime (CAZ) | PAO1 | 4 | ≤ 0.5 | [1][2] |

| Compound 4 (8 µg/mL) | Aztreonam (ATM) | PAO1 | 16 | ≤ 0.5 | [1][2] |

| Compound 4 (8 µg/mL) | Ceftazidime (CAZ) | PAO1 | 8 | ≤ 0.5 | [1][2] |

| Compound 2c (Trimeric Tobramycin) (8 µg/mL) | Ceftazidime (CAZ) | β-lactamase harboring isolates | 4- to 512-fold | - | [5] |

| Compound 2c (Trimeric Tobramycin) (8 µg/mL) | Aztreonam (ATM) | β-lactamase harboring isolates | 4- to 256-fold | - | [5] |

| This compound-Cyclam Conjugate (8 µM) | Aztreonam (ATM) | Multidrug-resistant isolates | Synergistic | - | [3][4] |

| This compound-Cyclam Conjugate (8 µM) | Ceftazidime (CAZ) | Multidrug-resistant isolates | Synergistic | - | [3][4] |

An FIC index of ≤ 0.5 indicates synergy.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of amphiphilic this compound derivatives.

Synthesis of Amphiphilic this compound Derivatives

The synthesis of amphiphilic this compound analogs typically involves a multi-step process including protection of the amino groups, alkylation of the C-5 hydroxyl group, and guanidinylation of the amino groups.

a) N-Boc Protection of this compound

This procedure protects the primary amino groups of this compound to allow for selective modification of other functional groups.

-

Materials: this compound, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (TEA), Methanol (MeOH), Water.

-

Procedure:

-

Dissolve this compound in a 10:10:7 mixture of water, methanol, and triethylamine.

-

Slowly add 1.6 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.

-

Heat the reaction mixture to 55°C and stir overnight (approximately 16 hours). A thick slurry may form due to the production of t-butanol.

-

After cooling to room temperature, evaporate the solvent to dryness under reduced pressure.

-

The resulting crude N-Boc protected this compound can be used in the next step without further purification, or purified by column chromatography if necessary.[6]

-

b) C-5 O-Alkylation of N-Boc Protected this compound

This step introduces a hydrophobic alkyl chain at the C-5 hydroxyl position.

-

Materials: N-Boc protected this compound, Alkyl bromide (e.g., octyl bromide, dodecyl bromide), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the N-Boc protected this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add 5 equivalents of the desired alkyl bromide to the solution.

-

Cool the mixture in an ice bath and add 1.1 to 1.5 equivalents of sodium hydride (NaH) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.[2]

-

c) Guanidinylation of Amino Groups and Deprotection

This procedure converts the protected amino groups to guanidinium (B1211019) groups, which can enhance membrane interactions, followed by the removal of the Boc protecting groups.

-

Materials: C-5 O-alkylated N-Boc protected this compound, 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, Triethylamine (TEA), Dichloromethane (B109758) (DCM), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the C-5 O-alkylated N-Boc protected this compound in dichloromethane (DCM).

-

Add triethylamine (TEA) to the solution.

-

Add 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine and stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

For deprotection, dissolve the crude product in a mixture of trifluoroacetic acid (TFA) and dichloromethane.

-

Stir the solution at room temperature until the Boc groups are cleaved.

-

Concentrate the solution under reduced pressure and purify the final amphiphilic guanidinylated this compound derivative, typically by reverse-phase chromatography.[1][7]

-

Evaluation of Antimicrobial Activity

a) Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, Bacterial inoculum (adjusted to 0.5 McFarland standard), this compound derivatives.

-

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in CAMHB in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

b) Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (e.g., a this compound derivative and a β-lactam).

-

Materials: As for MIC assay, plus a second antimicrobial agent.

-

Procedure:

-

In a 96-well plate, prepare serial dilutions of the this compound derivative along the x-axis and the second antimicrobial agent along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculate the plate with the bacterial suspension as described for the MIC assay.

-

Following incubation, determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; FIC Index > 4 indicates antagonism.[8][9]

-

Mechanism of Action Studies

a) Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the bacterial outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.

-

Materials: Bacterial cells grown to mid-log phase, HEPES buffer, N-phenyl-1-naphthylamine (NPN) solution, Fluorometer.

-

Procedure:

-

Wash and resuspend bacterial cells in HEPES buffer.

-

Add NPN to the cell suspension.

-

Measure the baseline fluorescence.

-

Add the this compound derivative at various concentrations and immediately monitor the increase in fluorescence over time.

-

An increase in fluorescence intensity indicates outer membrane permeabilization.[10][11]

-

Mandatory Visualization

Caption: General experimental workflow for the synthesis and evaluation of amphiphilic this compound derivatives.

Caption: Mechanism of synergistic action: this compound derivatives permeabilize the outer membrane of Gram-negative bacteria, facilitating the entry of β-lactam antibiotics to their target.

Caption: Logical relationship of the checkerboard assay for determining antibiotic synergy and the interpretation of the resulting FIC index.

References

- 1. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 3. Development of a this compound-cyclam conjugate as an antibacterial adjuvant to potentiate β-lactam antibiotics against multidrug-resistant P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Selectively Guanidinylated Aminoglycosides as Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Nebramine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebramine, an aminoglycoside metabolite of the nebramycin (B1172076) complex, has garnered significant interest within the scientific community. Produced through fermentation by Streptomyces tenebrarius, this compound serves as both a key intermediate in the biosynthesis of more complex antibiotics and a potential therapeutic agent in its own right. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound. It details the intricate enzymatic pathways leading to its formation, summarizes quantitative data from fermentation processes, and outlines robust experimental protocols for its isolation and purification. Furthermore, this document elucidates the known cellular mechanisms of action for aminoglycosides, offering insights into the potential signaling pathways modulated by this compound.

Discovery and Origin

This compound was first identified as a component of the nebramycin complex, a mixture of structurally related aminoglycoside antibiotics produced by the Gram-positive bacterium Streptomyces tenebrarius.[1] Initially considered a minor component or an impurity in the production of the more prominent antibiotic, tobramycin (B1681333), subsequent research has revealed its role as a crucial biosynthetic intermediate.[2] this compound is also recognized as a degradation product of tobramycin.

The primary source of this compound is the fermentation of Streptomyces tenebrarius. The production of the nebramycin complex, including this compound, is a hallmark of the secondary metabolism of this actinomycete.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step enzymatic process that begins with the central metabolite, D-glucose-6-phosphate. The pathway can be broadly divided into two key stages: the formation of the 2-deoxystreptamine (B1221613) (DOS) core and the subsequent glycosylation events. The genes responsible for this intricate synthesis are located within the tobramycin biosynthetic gene cluster (tbm) in Streptomyces tenebrarius.

Formation of the 2-deoxystreptamine (DOS) Core

The initial phase of this compound biosynthesis involves the construction of its aminocyclitol core, 2-deoxystreptamine. This process is catalyzed by a series of enzymes encoded by the tbm gene cluster.

-

2-deoxy-scyllo-inosose (B3429959) synthase (TbmA): This enzyme initiates the pathway by converting D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI).

-

L-glutamine:DOI aminotransferase (TbmB): TbmB catalyzes the first transamination step, converting DOI to 2-deoxy-scyllo-inosamine (B1216308) (DOIA).

-

NADH-dependent dehydrogenase (TbmC): This enzyme is proposed to be involved in the subsequent modification of the aminocyclitol ring.[3]

-

A second aminotransferase is required to add the second amino group to form the symmetrical 2-deoxystreptamine molecule. This step is catalyzed by an enzyme analogous to NeoB in the neomycin biosynthetic pathway.[4]

Glycosylation of the DOS Core

Once the 2-deoxystreptamine core is synthesized, it is glycosylated by the addition of an amino sugar to form this compound. This critical step is catalyzed by a specific glycosyltransferase.

-

Glycosyltransferase (TbmD): The tbmD gene within the tobramycin biosynthetic cluster encodes a putative glycosyltransferase.[3] This enzyme is responsible for attaching a 2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranose moiety to the 4-hydroxyl group of the 2-deoxystreptamine core, resulting in the formation of this compound.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

The production of this compound is intrinsically linked to the overall yield of the nebramycin complex during the fermentation of Streptomyces tenebrarius. Quantitative analysis of fermentation broths is crucial for optimizing production and for the efficient isolation of the target metabolite. While specific yields for this compound are not extensively reported independently, its presence as a key component of the nebramycin complex has been quantified in various studies.

| Fermentation Parameter | Typical Range | Reference |

| This compound Concentration in Broth | Variable, often a minor component compared to tobramycin and apramycin | [5] |

| Optimal Fermentation Time | 120 - 168 hours | [5] |

| Key Media Components | Glucose, Soy Peptone, Yeast Extract, CaCO3 | [5] |

Note: The yield of individual nebramycin components, including this compound, is highly dependent on the specific strain of Streptomyces tenebrarius and the fermentation conditions employed.

Experimental Protocols

Fermentation of Streptomyces tenebrarius

-

Inoculum Preparation: Aseptically transfer a lyophilized culture or a frozen stock of Streptomyces tenebrarius to a seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Fermentation: Inoculate the production medium (e.g., a medium containing glucose, soy peptone, yeast extract, and mineral salts) with the seed culture (typically 5-10% v/v).

-

Incubation: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary to maintain it within the optimal range (typically 6.8-7.5).

-

Harvesting: After the incubation period, harvest the fermentation broth by centrifugation or filtration to separate the mycelia from the supernatant containing the nebramycin complex.

Caption: General workflow for S. tenebrarius fermentation.

Isolation and Purification of this compound

The isolation of this compound from the complex fermentation broth requires a multi-step purification strategy, primarily relying on ion-exchange chromatography.

-

Cation-Exchange Chromatography (Capture Step):

-

Resin: Use a strong cation-exchange resin (e.g., Dowex 50W X2 or Amberlite CG-50).

-

Loading: Adjust the pH of the clarified fermentation broth to ~7.0 and load it onto the equilibrated column. The positively charged aminoglycosides, including this compound, will bind to the resin.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound aminoglycosides using a step or gradient of a volatile base, such as ammonium (B1175870) hydroxide (B78521) (e.g., 0.1 to 1.0 N).

-

-

Silica (B1680970) Gel Chromatography (Optional Polishing Step):

-

The fractions containing the nebramycin complex can be further fractionated on a silica gel column using a solvent system such as chloroform-methanol-ammonium hydroxide to separate the individual components.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

For obtaining high-purity this compound, preparative reversed-phase HPLC can be employed.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution. The separation of the highly polar aminoglycosides can be challenging and may require the use of ion-pairing reagents.

-

Caption: Workflow for the isolation and purification of this compound.

Cellular Targets and Signaling Pathways

The primary mechanism of action for aminoglycoside antibiotics, including this compound, is the inhibition of bacterial protein synthesis.[] These molecules bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[]

Recent studies have also suggested that aminoglycosides can modulate various cellular signaling pathways, particularly in eukaryotic cells, which may contribute to their therapeutic effects and toxicities.

-

JNK and NF-κB Pathways: Aminoglycosides like gentamicin (B1671437) have been shown to induce changes in gene expression related to the JNK and NF-κB signaling pathways in mammalian cells.[7][8] These pathways are involved in cellular stress responses, inflammation, and apoptosis.

-

Transient Receptor Potential (TRP) Channels: Aminoglycosides can act as antagonists of TRP channels, which are involved in calcium signaling and play roles in various physiological processes.[9]

The following diagram depicts the general mechanism of action and potential signaling effects of aminoglycosides.

References

- 1. Antibiotics as signalling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Metabolic Network Analysis of Streptomyces tenebrarius, a Streptomyces Species with an Active Entner-Doudoroff Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Are Aminoglycoside Antibiotics TRPing Your Metabolic Switches? - PMC [pmc.ncbi.nlm.nih.gov]

Nebramine: A Technical Whitepaper on its Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebramine, a pseudodisaccharide component of the aminoglycoside antibiotic tobramycin (B1681333), has been a subject of medicinal chemistry efforts, primarily focusing on the development of derivatives with antibacterial activity. However, its intrinsic potential as an antifungal agent remains largely unexplored in publicly available literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and its analogs, providing a framework for the systematic evaluation of its antifungal properties. Due to the scarcity of direct data on this compound's antifungal efficacy, this document outlines the necessary experimental protocols, potential mechanisms of action, and data presentation strategies that would be essential for a comprehensive assessment. The information presented herein is intended to serve as a foundational resource for researchers embarking on the investigation of this compound as a novel antifungal candidate.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of new chemical entities with antifungal activity. Aminoglycosides, a class of antibiotics traditionally used against bacteria, have shown some promise in this area, with certain derivatives exhibiting antifungal properties. This compound, as a core scaffold of tobramycin, presents an intriguing starting point for the development of novel antifungal agents. Its chemical structure offers multiple sites for modification, allowing for the synthesis of analogs with potentially enhanced antifungal potency and selectivity. This whitepaper will detail the standard methodologies required to evaluate the antifungal potential of this compound and its derivatives, from initial susceptibility testing to mechanistic and toxicity studies.

Quantitative Data on Antimicrobial Activity of this compound Derivatives

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Amphiphilic this compound Derivatives | Bacteria (e.g., P. aeruginosa) | 32 - 64 | [1] |

| Trimeric this compound Analogs | Bacteria (e.g., P. aeruginosa) | Weak antibacterial activity | [1] |

Note: The lack of specific antifungal data for this compound underscores the critical need for primary research in this area.

Proposed Experimental Protocols

To thoroughly evaluate the antifungal potential of this compound, a series of standardized in vitro experiments are required. The following protocols are based on established methodologies in the field of antifungal drug discovery.

Antifungal Susceptibility Testing

The primary assessment of antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

4.1.1. Broth Microdilution Method (CLSI Guidelines)

This method is considered the gold standard for determining MIC values for yeasts and filamentous fungi.

-

Fungal Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C) for 24-48 hours.

-

Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or DMSO).

-

Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Incubation:

-

The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

-

Cytotoxicity Assay

Assessing the toxicity of this compound against mammalian cells is crucial to determine its therapeutic window.

-

Cell Culture:

-

Human cell lines (e.g., HEK293 for kidney cells, HepG2 for liver cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 24-48 hours.

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The concentration of this compound that reduces cell viability by 50% (IC50) is calculated.[2][3]

-

Hemolytic Activity Assay

This assay evaluates the potential of this compound to damage red blood cells.

-

Preparation of Erythrocytes:

-

Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

-

A final suspension of erythrocytes (e.g., 2% v/v) is prepared in PBS.

-

-

Hemolysis Assay:

-

The erythrocyte suspension is incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).

-

A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

-

After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

The percentage of hemolysis is calculated relative to the positive control.[4]

-

Proposed Mechanism of Action and Investigatory Workflow

The mechanism of action of this compound against fungi is currently unknown. Based on the known mechanisms of aminoglycosides and other antimicrobial agents, several hypotheses can be proposed.

Potential Mechanisms

-

Disruption of Fungal Cell Membrane: As an aminoglycoside, this compound is a polycationic molecule that could interact with and disrupt the integrity of the fungal plasma membrane, which is rich in anionic phospholipids.[5]

-

Inhibition of Protein Synthesis: Aminoglycosides are well-known inhibitors of bacterial protein synthesis. While their effect on fungal ribosomes is generally considered to be less potent, this possibility cannot be excluded.[6][7][8]

-

Inhibition of Cell Wall Synthesis: The fungal cell wall is a unique and essential structure. This compound could potentially interfere with the enzymes involved in the synthesis of key cell wall components like glucan or chitin (B13524).[9][10][11][12]

Investigatory Workflow Diagram

The following diagram illustrates a logical workflow for investigating the antifungal mechanism of action of this compound.

Caption: A proposed workflow for elucidating the antifungal mechanism of this compound.

Potential Signaling Pathway Involvement

While no specific signaling pathways affected by this compound in fungi have been identified, a common response of fungi to cell wall or membrane stress involves the activation of the Cell Wall Integrity (CWI) pathway.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical scenario where this compound-induced cell membrane stress could activate the CWI pathway.

Caption: Hypothetical signaling cascade triggered by this compound-induced membrane stress.

Conclusion and Future Directions

This compound represents a chemical scaffold with untapped potential in the realm of antifungal drug discovery. While the current body of literature is heavily skewed towards its antibacterial applications, the structural relationship to tobramycin and the antimicrobial activity of its derivatives suggest that a thorough investigation into its intrinsic antifungal properties is warranted. This technical guide provides a comprehensive roadmap for such an investigation, outlining the necessary experimental protocols for determining antifungal efficacy, cytotoxicity, and mechanism of action. Future research should focus on obtaining robust MIC data for this compound against a panel of clinically relevant fungal pathogens, followed by detailed mechanistic studies to identify its cellular and molecular targets. The successful execution of these studies will be pivotal in determining whether this compound or its optimized analogs can be developed into a new class of much-needed antifungal therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. newprairiepress.org [newprairiepress.org]

- 9. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The structure and synthesis of the fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antifungal activity of new series of homoallylamines and related compounds with inhibitory properties of the synthesis of fungal cell wall polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Nebramine Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebramine is an aminoglycoside and a key building block in the chemical structure of several antibiotics, most notably as a component of tobramycin (B1681333).[1] It is also found as a metabolite of Streptoalloteichus tenebrarius and is considered an impurity in tobramycin preparations.[2] Understanding the physicochemical properties of this compound free base is crucial for its isolation, characterization, and for assessing its potential impact on the quality, stability, and biological activity of related pharmaceutical products. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and visual diagrams to illustrate key concepts.

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of this compound free base. It is important to note that while some properties have been determined, others, particularly experimental values for thermal properties and solubility, are not widely reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | (1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy]cyclohexane-1,2-diol | [1] |

| Synonyms | 3'-Deoxyneamine, Nebramycin VIII, Tobramine | [1][2] |

| CAS Number | 34051-04-2 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆N₄O₅ | [2][3] |

| Molecular Weight | 306.36 g/mol | [1][3] |

| Appearance | Solid powder | [2] |

| Purity | >98% (typical for commercial research grade) | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available (By analogy to the structurally similar tobramycin, multiple basic pKa values are expected) | |

| Solubility | To be determined | [2] |

| logP (XLogP3) | -4.4 (Computed) | [1] |

Mandatory Visualizations

Structural Relationship between this compound and Tobramycin

Caption: Structural comparison of Tobramycin and its core component, this compound.

Experimental Workflow for Physicochemical Profiling

Caption: Workflow for experimental determination of core physicochemical properties.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property for identification and purity assessment.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, glass capillary tubes (sealed at one end).

-

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound free base is packed into a glass capillary tube to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[5]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[1]

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

-

Determination of Aqueous Solubility (OECD 105 Flask Method)

This method determines the saturation mass concentration of a substance in water at a given temperature. It is suitable for substances with solubilities above 10⁻² g/L.[6]

-

Apparatus: Shaking flask or magnetic stirrer, constant temperature water bath (e.g., 25°C), analytical balance, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

Equilibration: An excess amount of this compound free base is added to a known volume of purified water in a flask. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Stirring: The mixture is agitated in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is common.[6]

-

Phase Separation: The suspension is allowed to stand to let the solid settle. The saturated aqueous solution is then separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Reporting: The solubility is reported in units such as g/L or mg/mL at the specified temperature.

-

Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa is a measure of the strength of an acid or base. For a polybasic molecule like this compound, multiple pKa values corresponding to its different amino groups would be expected. Potentiometric titration is a standard method for their determination.

-

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, titration vessel.

-

Procedure:

-

Sample Preparation: A precise amount of this compound free base is dissolved in a known volume of water to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[7]

-

Titration Setup: The solution is placed in the titration vessel, and the pH electrode is immersed. The solution is stirred continuously. To remove dissolved CO₂, the solution can be purged with nitrogen.[7]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve. For a polybasic compound, multiple inflection points may be observed.

-

Reporting: The experiment is typically repeated multiple times to ensure reproducibility, and the average pKa values are reported.[7]

-

Determination of Partition Coefficient (logP) by Shake-Flask Method

The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the gold standard for its determination.

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

Phase Preparation: n-Octanol and water (or a suitable buffer like PBS, pH 7.4, for logD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is accurately measured using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

References

- 1. This compound | C12H26N4O5 | CID 13292826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tobramycin, Aminoglycoside antibiotic | C18H37N5O9 | CID 16220018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Synthesizing Amphiphilic Nebramine-Based Hybrids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of amphiphilic Nebramine-based hybrids. These compounds are of significant interest as potential adjuvants to antibiotic therapies, particularly against multidrug-resistant Gram-negative bacteria. By enhancing the permeability of the bacterial outer membrane, these hybrids can restore the efficacy of existing antibiotics.[1][2][3]

The protocols outlined below are based on established synthetic strategies involving the modification of the this compound scaffold at the C-5 hydroxyl group and the amino groups.[1][3] The primary mechanism of action for these amphiphilic hybrids involves the disruption of the bacterial membrane, a different approach from traditional aminoglycosides that target protein synthesis by binding to 16S rRNA.[4][5][6]

Overview of the Synthetic Strategy

The synthesis of amphiphilic this compound-based hybrids generally involves a multi-step process. The core strategy is to introduce both hydrophobic and hydrophilic modifications to the this compound scaffold to create an amphipathic molecule. A common approach includes:

-

Protection of Amino Groups: The amino groups of the this compound precursor (often derived from Tobramycin) are protected, typically with tert-butyloxycarbonyl (Boc) groups.[1][3]

-

Alkylation of the C-5 Hydroxyl Group: A hydrophobic alkyl chain is introduced at the C-5 position of the this compound scaffold. This is often achieved through phase-transfer catalysis.[1][3]

-

Modification of Amino Groups (Optional): The protected amino groups can be deprotected and subsequently modified, for instance, through guanidinylation, to enhance the polycationic nature of the hydrophilic head group.[1][2][3]

-

Deprotection and Purification: Finally, any remaining protecting groups are removed, and the target amphiphilic this compound hybrid is purified, typically using reverse-phase flash chromatography.[1]

This modular synthesis allows for the creation of a library of hybrids with varying alkyl chain lengths and head group modifications to investigate structure-activity relationships.

Experimental Protocols

General Synthesis of C-5 O-Alkylated and Guanidinylated this compound Analogs

This protocol describes a general procedure for the synthesis of amphiphilic this compound hybrids, adapted from published methods.[1][3]

Materials:

-

Tobramycin or this compound

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Tetrabutylammonium (B224687) sulfate (B86663) (catalyst)

-

Appropriate alkyl bromide (for C-5 alkylation)

-

N,N'-di-Boc-N''-triflylguanidine (for guanidinylation)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Dioxane, Water (de-ionized)

-

Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))

-

Reverse-phase flash chromatography system

Protocol:

-

Protection of Amino Groups:

-

Dissolve Tobramycin in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add Boc₂O and a base (e.g., triethylamine) and stir at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry (MS).

-

Upon completion, extract the Boc-protected product and purify by column chromatography.

-

-